(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorocarbohydrates

Application: “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the synthesis of fluorocarbohydrates.

Results: The outcome of these reactions would be the formation of new fluorocarbohydrate compounds.

Production of Difluoromethyl Ether

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is an organic compound with the molecular formula C₆H₁₁ClF₃N. It features a chloro group and a trifluoroethyl group attached to a diethylamine moiety. This compound is notable for its unique structure, which combines halogenated and fluorinated functional groups, making it of interest in various chemical applications.

- Reaction with Sugars: (2-Chloro-1,1,2-trifluoroethyl)diethylamine reacts with O-isopropylidene sugars to form glycosides under mild conditions .

- Reaction with Nucleosides: The compound can also react with deoxynucleosides, resulting in various by-products and mechanisms that are important for understanding nucleic acid chemistry .

The biological activity of (2-Chloro-1,1,2-trifluoroethyl)diethylamine has been explored in the context of its interactions with biological molecules. Its fluorinated structure may contribute to its unique pharmacological properties, although specific biological effects require further investigation. Preliminary studies suggest potential roles in modifying nucleoside structures, which could have implications in medicinal chemistry.

Several synthesis methods for (2-Chloro-1,1,2-trifluoroethyl)diethylamine have been documented:

- Chlorination: The compound can be synthesized through chlorination reactions involving diethylamine and trifluoroethyl chloride.

- Fluorination Techniques: Various fluorination techniques may also be employed to introduce trifluoromethyl groups into organic molecules, contributing to the synthesis of this compound.

(2-Chloro-1,1,2-trifluoroethyl)diethylamine finds applications in:

- Pharmaceutical Chemistry: Its unique structural properties make it a candidate for drug development and modification of biologically active compounds.

- Synthetic Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of glycosidic bonds and modifications of nucleosides.

Interaction studies involving (2-Chloro-1,1,2-trifluoroethyl)diethylamine focus on its reactivity with various biological substrates. Research has highlighted its ability to form stable adducts with sugars and nucleosides, which can influence biochemical pathways. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with (2-Chloro-1,1,2-trifluoroethyl)diethylamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diethylamine | Two ethyl groups attached to nitrogen | Lacks halogenation and fluorination |

| Trifluoroethylamine | Trifluoromethyl group attached to nitrogen | No chloro substituent |

| 2-Chloro-N,N-diethylacetamide | Acetamide functionality | Contains an amide bond |

Uniqueness

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is unique due to its combination of a chloro group and trifluoromethyl functionality attached to a diethylamine backbone. This specific arrangement allows it to exhibit distinct chemical reactivity and potential biological activity compared to similar compounds.

Molecular Structure and Formula

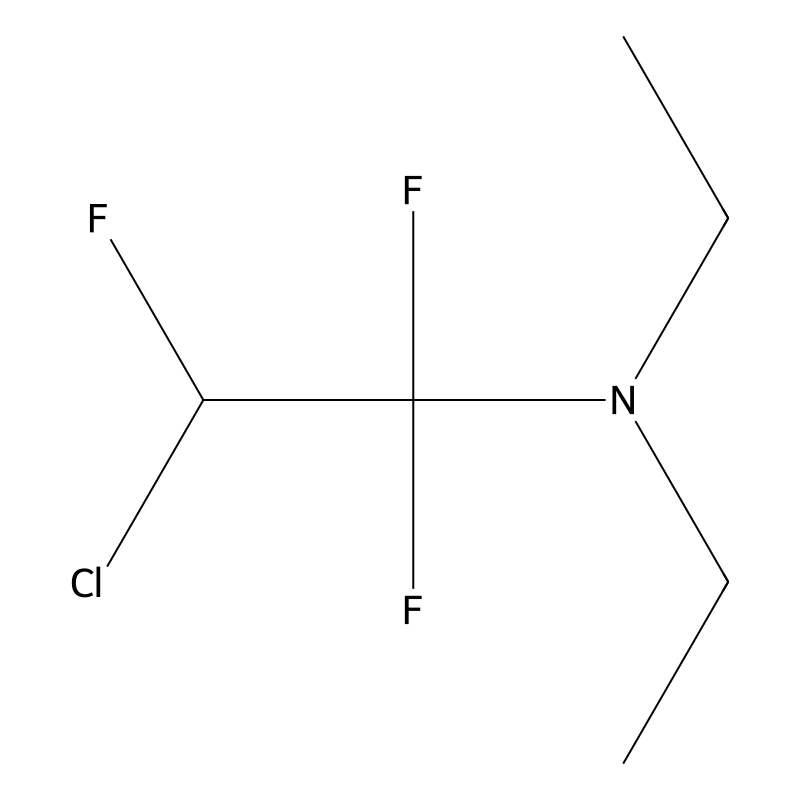

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is an organofluorine compound with the molecular formula C₆H₁₁ClF₃N [1] [2] [3]. The compound features a distinctive structural arrangement consisting of a diethylamine group attached to a trifluoroethyl moiety containing both chlorine and fluorine substituents [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine [1] [2] [3].

The molecular weight of this compound is precisely 189.61 grams per mole [1] [2] [3]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCN(CC)C(F)(F)C(F)Cl [1] [2] [4]. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 [1] [5].

| Structural Identifier | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₆H₁₁ClF₃N | [1] [2] [3] |

| Molecular Weight (g/mol) | 189.61 | [1] [2] [3] |

| IUPAC Name | 2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | [1] [2] [3] |

| SMILES Notation | CCN(CC)C(F)(F)C(F)Cl | [1] [2] [4] |

| InChI | InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | [1] [5] |

| Linear Formula | ClFCHCF₂N(CH₂CH₃)₂ | [6] |

| InChI Key | BDZHKUAKSMWSAJ-UHFFFAOYSA-N | [1] [2] [7] |

The compound is registered under Chemical Abstracts Service number 357-83-5 [1] [2] [3] and is assigned the Molecular Design Limited number MFCD00054672 [1] [2] [7]. The PubChem Compound Identifier for this substance is 136184 [1] [7]. This compound is also known by alternative names including Yarovenko's reagent and N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine [7] [6].

Physical Characteristics

Appearance and State

(2-Chloro-1,1,2-trifluoroethyl)diethylamine exists as a liquid under standard conditions [2] [8]. The compound exhibits a characteristic appearance described as clear pale yellow to yellow to brown in color [2] [4]. The liquid state of this compound at room temperature is consistent with its molecular structure and intermolecular forces [2].

Commercial preparations of this compound typically demonstrate assay purities ranging from 88.0% to 97% [2] [4]. The compound requires storage at controlled temperatures between 2 to 8 degrees Celsius to maintain stability [2] [8]. These storage conditions are necessary to prevent degradation and maintain the integrity of the fluorinated structure [8].

Boiling Point and Volatility

The boiling point of (2-Chloro-1,1,2-trifluoroethyl)diethylamine has been consistently reported as 38 degrees Celsius at a reduced pressure of 10 millimeters of mercury [5] [6] [9]. This relatively low boiling point indicates significant volatility under standard atmospheric conditions [6] [9]. The compound's volatile nature is attributed to the presence of fluorine atoms and the specific molecular geometry that influences intermolecular interactions [5].

The flash point of the compound ranges from 38 to 50 degrees Celsius [8] [10], indicating its flammable nature at elevated temperatures [10]. This property is directly related to the compound's volatility and molecular structure [8]. The low boiling point and flash point characteristics make this compound particularly suitable for applications requiring high volatility [6].

Density and Refractive Index

The density of (2-Chloro-1,1,2-trifluoroethyl)diethylamine has been reported within the range of 1.19 to 1.205 grams per cubic centimeter [5] [6] [10]. This density value reflects the presence of heavy atoms including chlorine and fluorine within the molecular structure [5] [10]. The specific density measurement of 1.205 grams per milliliter at 25 degrees Celsius has been documented in high-purity preparations [10].

The refractive index of this compound at 20 degrees Celsius falls within the range of 1.3905 to 1.3985 [2] [4] [10]. The refractive index measurement at n₂₀/D 1.396 has been specifically reported for high-purity samples [10]. These optical properties are consistent with the compound's molecular structure and the presence of halogen substituents [2] [4].

| Physical Property | Value | Source Citation |

|---|---|---|

| Physical State | Liquid | [2] [8] |

| Appearance | Clear pale yellow to yellow to brown | [2] [4] |

| Boiling Point (°C) | 38 | [5] [6] [9] |

| Boiling Point Pressure (mmHg) | 10 | [5] [6] [9] |

| Density (g/cm³) | 1.19-1.205 | [5] [6] [10] |

| Refractive Index (20°C) | 1.3905-1.3985 | [2] [4] [10] |

| Flash Point (°C) | 38-50 | [8] [10] |

| Storage Temperature (°C) | 2-8 | [2] [8] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for (2-Chloro-1,1,2-trifluoroethyl)diethylamine through analysis of multiple nuclear environments [1]. The compound contains distinct proton, carbon, and fluorine environments that produce characteristic resonance patterns [11] [12].

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly informative for this compound due to the presence of three fluorine atoms in different chemical environments [1] [11]. The trifluoroethyl moiety generates complex multipicity patterns resulting from fluorine-fluorine coupling interactions [12]. Chemical shifts for fluorine nuclei in similar trifluoroethyl systems typically appear in characteristic regions relative to standard reference compounds [11] [12].

The diethylamine portion of the molecule contributes distinct proton resonances corresponding to the methyl and methylene groups [11]. Carbon-13 nuclear magnetic resonance analysis reveals the various carbon environments including the fluorinated carbons and the aliphatic carbons of the diethylamine substituent [11]. The coupling between fluorine and carbon nuclei provides additional structural confirmation through observed splitting patterns [12].

Infrared Spectroscopy Data

Infrared spectroscopy of (2-Chloro-1,1,2-trifluoroethyl)diethylamine reveals characteristic absorption bands corresponding to specific functional groups within the molecule [13]. The compound exhibits Fourier Transform Infrared spectral identification that conforms to expected patterns for this structural class [13].

The carbon-hydrogen stretching vibrations appear in the typical aliphatic region between 3000 and 2850 reciprocal centimeters, corresponding to the methyl and methylene groups of the diethylamine moiety [14]. The presence of fluorinated carbons influences the fingerprint region of the spectrum, producing characteristic absorption patterns [13].

The carbon-nitrogen stretching vibrations associated with the tertiary amine functionality appear in the expected spectral region, though these bands can be challenging to assign definitively due to their location in the fingerprint region [14]. The carbon-fluorine stretching vibrations contribute to the complex absorption pattern in the lower frequency region of the spectrum [13].

Mass Spectral Fragmentation Patterns

Mass spectrometry of (2-Chloro-1,1,2-trifluoroethyl)diethylamine provides detailed information about fragmentation pathways and molecular ion stability [12] [15]. The molecular ion peak appears at mass-to-charge ratio 189, corresponding to the molecular weight of the compound [12].

Fragmentation patterns in trifluoromethyl-substituted compounds typically involve loss of fluorine-containing fragments [15]. The compound demonstrates characteristic fragmentation through loss of hydrogen fluoride, chlorine, and various alkyl fragments from the diethylamine portion [12]. The presence of the trifluoroethyl group influences the fragmentation pathway through stabilization of certain ionic intermediates [15].

Gas chromatography-mass spectrometry analysis reveals specific fragmentation ions that are diagnostic for this compound structure [12]. The fragmentation pattern includes loss of diethylamine fragments and formation of trifluoro-containing ions that are characteristic of this class of compounds [12] [15]. The chlorine isotope pattern provides additional confirmation of molecular identity through the characteristic doublet separated by two mass units [12].

General Reactivity Patterns

(2-Chloro-1,1,2-trifluoroethyl)diethylamine exhibits diverse reactivity patterns characteristic of fluoroalkyl amine reagents, demonstrating high reactivity toward various functional groups under mild conditions [1] [2] [3]. The compound functions primarily as a nucleophilic fluorination reagent, with its reactivity stemming from the unique electronic properties conferred by the trifluoroethyl moiety and the chlorine substituent [4].

The general reactivity patterns of this compound can be categorized into several key transformation types. Primary alcohols undergo smooth conversion to their corresponding alkyl fluorides with excellent yields at room temperature [2] [5]. The mechanism involves initial nucleophilic attack by the alcohol on the activated fluoroalkyl carbon, followed by elimination of diethylamine and subsequent fluoride incorporation [1]. Secondary and tertiary alcohols demonstrate enhanced reactivity compared to primary alcohols, though they may generate elimination products alongside the desired fluorides [6].

Aldehydes and non-enolizable ketones react readily with (2-Chloro-1,1,2-trifluoroethyl)diethylamine to form geminal difluorides [3] [5]. The transformation proceeds through intermediate formation of a fluoroalkyl iminium species, which subsequently undergoes rearrangement and fluoride incorporation [5]. This reactivity pattern represents one of the most significant applications of the reagent in synthetic organic chemistry.

Carboxylic acids exhibit distinct reactivity, typically converting only to acyl fluorides rather than proceeding to trifluoromethyl derivatives [2]. This selective reactivity contrasts with sulfur tetrafluoride, which can achieve complete fluorination to trifluoromethyl groups. The controlled reactivity makes (2-Chloro-1,1,2-trifluoroethyl)diethylamine particularly valuable for selective acyl fluoride synthesis.

The compound demonstrates significant reactivity toward hydroxyl-containing carbohydrates and related compounds [2]. In reactions with isopropylidene-protected sugars, it selectively introduces chlorofluoroacetyl groups at free hydroxyl positions. Under alkaline conditions, these chlorofluoroacetate derivatives undergo hydrolysis to regenerate the parent sugar and sodium chlorofluoroacetate [2].

Table 1: General Reactivity Patterns

| Substrate Type | Product Type | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Primary alcohols | Alkyl fluorides | Room temperature | 70-85% [2] |

| Secondary alcohols | Alkyl fluorides + elimination products | Room temperature | 60-80% [6] |

| Aldehydes | Geminal difluorides | Room temperature | 65-80% [3] |

| Ketones | Geminal difluorides | Room temperature | 60-75% [3] |

| Carboxylic acids | Acyl fluorides | Room temperature | 70-85% [2] |

| Sugar hydroxyl groups | Chlorofluoroacetates | Room temperature | 65-80% [2] |

The reactivity is enhanced by the presence of the chlorine substituent, which increases the electrophilicity of the fluoroalkyl carbon center [4]. This enhanced electrophilicity facilitates nucleophilic attack by various substrates, enabling the diverse transformation chemistry observed with this reagent.

Moisture Sensitivity

(2-Chloro-1,1,2-trifluoroethyl)diethylamine exhibits notable moisture sensitivity, requiring careful handling and storage under controlled conditions [7] [8] [9]. The compound is classified as moisture sensitive in commercial specifications, necessitating storage at reduced temperatures between 2-8°C under inert atmosphere conditions [10] [11] [8].

The moisture sensitivity arises from the inherent reactivity of the fluoroalkyl carbon center toward nucleophilic attack by water molecules [5]. Upon exposure to atmospheric moisture, the compound undergoes hydrolytic decomposition through a multi-step mechanism. Initial nucleophilic attack by water occurs at the electrophilic fluoroalkyl carbon, leading to formation of intermediate hydrate species [5].

The hydrolysis mechanism proceeds through formation of fluorinated acetamide derivatives as primary decomposition products [5]. These acetamides result from the reaction of water with the activated fluoroalkyl center, followed by rearrangement and elimination of hydrogen fluoride [5]. The process generates hydrogen fluoride as a byproduct, which can further catalyze additional hydrolytic decomposition reactions.

Extended exposure to moisture leads to complete decomposition of the reagent, with formation of diethylamine, chlorofluoroacetic acid derivatives, and various fluorinated organic acids [12] [5]. The decomposition rate increases significantly with increasing humidity levels and elevated temperatures, making proper storage conditions critical for maintaining reagent integrity.

Comparative studies with related fluoroalkyl amine reagents demonstrate that (2-Chloro-1,1,2-trifluoroethyl)diethylamine exhibits intermediate moisture sensitivity [6] [5]. It is more sensitive than 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), which demonstrates unlimited shelf life under proper storage conditions [6]. However, it is significantly more stable than diethylaminosulfur trifluoride (DAST), which reacts violently with trace moisture [13] [14].

Table 2: Moisture Sensitivity Characteristics

| Parameter | Value | Conditions |

|---|---|---|

| Storage temperature | 2-8°C [10] [11] | Under inert atmosphere |

| Shelf life | Limited [15] | Requires moisture exclusion |

| Hydrolysis products | Diethylamine + chlorofluoroacetic acid derivatives [12] | Aqueous conditions |

| Decomposition rate | Temperature and humidity dependent | Accelerated by heat and moisture |

| Relative sensitivity | Intermediate [6] [5] | Less than DAST, more than TFEDMA |

The practical implications of moisture sensitivity require implementation of rigorous handling protocols. Laboratory use typically involves anhydrous solvents and inert atmosphere techniques to prevent hydrolytic decomposition [5]. Commercial formulations often include desiccants or are packaged under nitrogen atmosphere to minimize moisture exposure during storage and transport [8].

Thermal Stability

The thermal stability of (2-Chloro-1,1,2-trifluoroethyl)diethylamine represents a critical safety and handling consideration, particularly when compared to related fluorination reagents [16] [17]. The compound demonstrates moderate thermal stability under normal operating conditions, but exhibits temperature-dependent decomposition pathways that can lead to formation of various fluorinated products.

Thermal decomposition studies reveal that the compound begins to show signs of degradation at elevated temperatures, typically above 80-100°C [18] [17]. The decomposition process involves multiple competing pathways, including cleavage of carbon-fluorine bonds, carbon-chlorine bonds, and carbon-nitrogen bonds [16]. The relative importance of these pathways depends significantly on the heating rate, atmosphere composition, and presence of catalytic surfaces.

Initial thermal decomposition involves weakening of the carbon-chlorine bond, which represents one of the most thermally labile positions in the molecule [16]. Homolytic cleavage of the C-Cl bond generates chlorine radicals and fluoroalkyl radical species, which can undergo subsequent rearrangement and combination reactions [16]. These radical intermediates are highly reactive and can initiate chain decomposition processes.

Carbon-fluorine bond stability plays a crucial role in determining the overall thermal behavior [16] [19]. The high bond dissociation energy of C-F bonds (approximately 107 kcal/mol) provides inherent thermal stability to the fluoroalkyl portion of the molecule [20]. However, the presence of adjacent chlorine and nitrogen substituents can weaken these bonds through electronic effects, making them more susceptible to thermal cleavage.

The diethylamine portion of the molecule represents another potential site for thermal decomposition [21]. At elevated temperatures, carbon-nitrogen bond cleavage can occur, leading to elimination of diethylamine and formation of fluoroalkyl carbocation intermediates [21]. These intermediates can undergo various rearrangement reactions, including dehydrofluorination and cyclization processes.

Comparative thermal stability analysis positions (2-Chloro-1,1,2-trifluoroethyl)diethylamine as moderately stable relative to other fluorination reagents [13] [14]. It demonstrates superior thermal stability compared to DAST, which undergoes explosive decomposition at 155°C with an exotherm of 63 kcal/mol [13] [14]. However, it is less thermally stable than PyFluor, which remains stable up to 350°C without exothermic decomposition [13] [14].

Table 3: Thermal Stability Parameters

| Parameter | Value | Comparison |

|---|---|---|

| Initial decomposition temperature | 80-100°C [18] | Higher than DAST (155°C explosive) |

| Primary decomposition pathway | C-Cl bond cleavage [16] | Similar to related chlorofluoroalkanes |

| C-F bond stability | ~107 kcal/mol [20] | High inherent stability |

| Thermal safety rating | Moderate | Better than DAST, less than PyFluor |

| Recommended maximum operating temperature | 60°C [2] | Safe operating range |

Practical thermal management requires implementation of appropriate temperature controls during synthetic applications [2]. Reactions are typically conducted at room temperature or with mild heating not exceeding 60°C to prevent thermal decomposition [2]. When elevated temperatures are necessary, such as in reactions with less reactive substrates, careful monitoring and controlled heating rates are essential.

The thermal decomposition products include various fluorinated organic compounds, hydrogen fluoride, and chlorinated species [16] [19]. These decomposition products can be toxic and corrosive, necessitating appropriate ventilation and safety measures when working at elevated temperatures. The generation of hydrogen fluoride is particularly concerning from a safety perspective, as it represents both a health hazard and a potential equipment corrosion issue.

Comparative Stability with Related Reagents

A comprehensive evaluation of (2-Chloro-1,1,2-trifluoroethyl)diethylamine relative to structurally related fluorination reagents reveals distinct stability profiles that influence practical applications and safety considerations [13] [22] [6] [14]. This comparative analysis encompasses thermal stability, moisture sensitivity, and overall handling characteristics across the major classes of nucleophilic fluorination reagents.

Diethylaminosulfur trifluoride (DAST) represents the most widely used deoxyfluorination reagent but demonstrates significantly inferior stability characteristics compared to (2-Chloro-1,1,2-trifluoroethyl)diethylamine [13] [14]. DAST exhibits explosive thermal decomposition at 155°C with an exotherm of 63 kcal/mol, presenting serious safety hazards for storage and large-scale applications [13]. The compound also reacts violently with trace moisture, requiring rigorous anhydrous conditions and specialized handling protocols [13] [14].

In contrast, (2-Chloro-1,1,2-trifluoroethyl)diethylamine demonstrates superior thermal stability with decomposition temperatures above 80-100°C and does not exhibit the explosive behavior characteristic of DAST [18] [6]. While it is moisture sensitive, the hydrolytic decomposition is significantly less violent than DAST, allowing for safer handling in standard laboratory environments [6] [5].

Deoxo-Fluor, designed as an improved alternative to DAST, shows enhanced stability characteristics but remains inferior to (2-Chloro-1,1,2-trifluoroethyl)diethylamine in several aspects [13] [23]. Although Deoxo-Fluor eliminates the explosive decomposition pathway of DAST, it retains significant moisture sensitivity and requires careful handling protocols [13]. The reagent also suffers from poor chemoselectivity in complex molecular environments, often leading to multiple fluorination products [23].

XtalFluor reagents (XtalFluor-E and XtalFluor-M) represent crystalline fluorination agents with substantially improved stability profiles [13] [24] [25]. These reagents demonstrate enhanced thermal stability compared to DAST and do not react violently with water [13] [24]. XtalFluor-E exhibits a melting point of 89.8°C for the Type II polymorph and shows superior handling properties compared to (2-Chloro-1,1,2-trifluoroethyl)diethylamine [17]. However, XtalFluor reagents require promoters such as triethylamine-hydrogen fluoride complexes for optimal reactivity, adding complexity to reaction protocols [26] [13].

PyFluor emerges as the most thermally stable reagent in this comparative series, demonstrating stability up to 350°C without exothermic decomposition [13] [14]. This exceptional thermal stability, combined with excellent selectivity against elimination reactions, makes PyFluor highly attractive for process applications [13] [14]. PyFluor also shows remarkable chemical stability, remaining unchanged on silica gel and even stable in aqueous emulsion [13]. However, the reagent's higher molecular weight (compared to simpler fluoroalkyl amines) results in reduced atom economy for large-scale applications.

1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) provides an interesting comparison point, demonstrating unlimited shelf life when stored in appropriate containers and stable behavior at ambient temperature [6]. TFEDMA shows superior moisture tolerance compared to (2-Chloro-1,1,2-trifluoroethyl)diethylamine, though with somewhat reduced reactivity toward challenging substrates [6] [5].

Table 4: Comparative Stability Analysis

| Reagent | Thermal Stability | Moisture Sensitivity | Decomposition Temperature | Safety Profile |

|---|---|---|---|---|

| (2-Chloro-1,1,2-trifluoroethyl)diethylamine | Moderate [18] | Sensitive [9] | 80-100°C [18] | Good |

| DAST | Poor [13] | Violent reaction [13] | 155°C (explosive) [13] | Poor |

| Deoxo-Fluor | Better than DAST [13] | Sensitive [13] | Not specified | Moderate |

| XtalFluor-E | Enhanced [17] | Non-violent [13] | 89.8°C (mp) [17] | Good |

| PyFluor | Excellent [13] | Stable [13] | >350°C [13] | Excellent |

| TFEDMA | Ambient stable [6] | Tolerant [6] | Not specified | Very good |

The comparative analysis reveals that (2-Chloro-1,1,2-trifluoroethyl)diethylamine occupies an intermediate position in the stability hierarchy of fluorination reagents [6] [5]. It provides significantly improved safety characteristics compared to DAST while maintaining broad reactivity scope and accessibility. The reagent offers practical advantages over XtalFluor systems by eliminating the need for additional promoters in many applications [5].

From a practical perspective, the stability characteristics of (2-Chloro-1,1,2-trifluoroethyl)diethylamine make it suitable for routine laboratory use with standard safety precautions [5]. Unlike DAST, it does not require specialized storage facilities or extreme precautions against explosive decomposition [13]. The moderate moisture sensitivity can be managed through conventional anhydrous techniques, making it accessible to most synthetic laboratories.

The cost-benefit analysis favors (2-Chloro-1,1,2-trifluoroethyl)diethylamine for many applications, particularly when compared to more expensive alternatives like PyFluor or XtalFluor reagents [13] [14]. The reagent provides an optimal balance of stability, reactivity, and economic accessibility that has contributed to its widespread adoption in fluorination chemistry [5].

Long-term stability studies indicate that properly stored (2-Chloro-1,1,2-trifluoroethyl)diethylamine maintains its reactivity profile for extended periods under appropriate conditions [15]. However, the limited shelf life compared to some newer reagents necessitates careful inventory management and quality control procedures to ensure optimal performance [15].

XLogP3

GHS Hazard Statements

H226 (88.37%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive